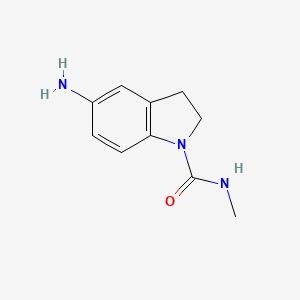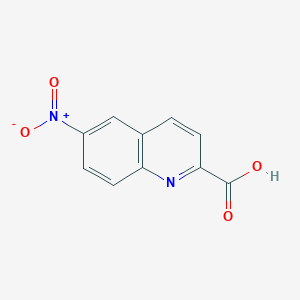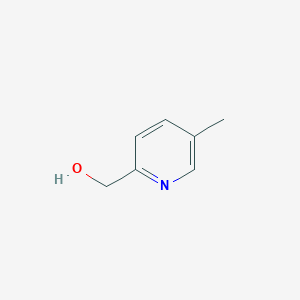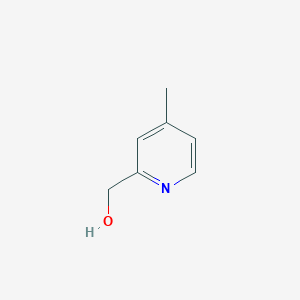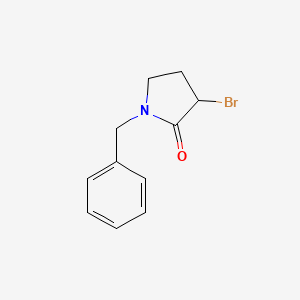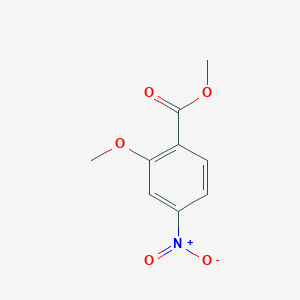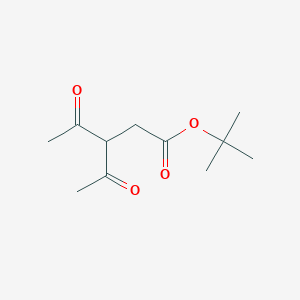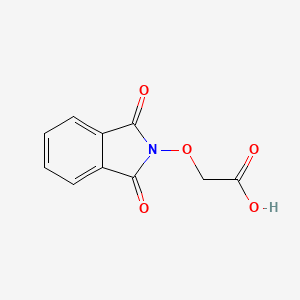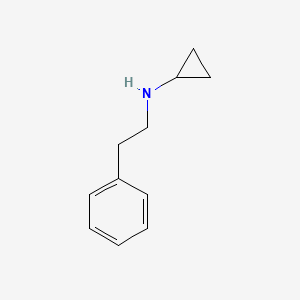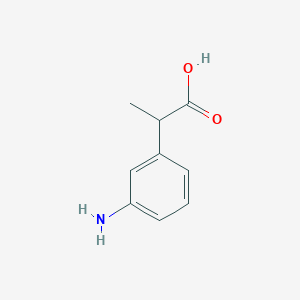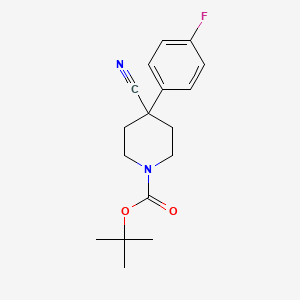
Quinoline-8-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-8-carbothioamide is a heterocyclic aromatic organic compound that features a quinoline ring system with a carbothioamide functional group at the 8th position
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 8-aminoquinoline with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield this compound.
Method 2: Another approach includes the reaction of 8-chloroquinoline with thiourea under reflux conditions in ethanol, leading to the formation of this compound.
Industrial Production Methods:
- Industrially, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is preferred to align with green chemistry principles .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation yields sulfonyl derivatives.
- Reduction yields amines.
- Substitution reactions yield halogenated quinoline derivatives .
科学研究应用
Quinoline-8-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
作用机制
The mechanism of action of quinoline-8-carbothioamide involves its interaction with various molecular targets:
Topoisomerase II Inhibition: The compound binds to the enzyme topoisomerase II, preventing DNA replication and leading to cell cycle arrest.
Apoptosis Induction: It increases the expression of pro-apoptotic markers such as P53 and Bax while decreasing anti-apoptotic markers like Bcl-2, leading to programmed cell death
相似化合物的比较
Quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position, known for its antimicrobial properties.
Quinoline-8-sulfonamide: Features a sulfonamide group, used in various medicinal applications.
Uniqueness:
属性
IUPAC Name |
quinoline-8-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPVHAEVIWJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=S)N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493389 |
Source


|
| Record name | Quinoline-8-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62216-06-2 |
Source


|
| Record name | Quinoline-8-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
